Phenylacetaldehyde glyceryl acetal chemical properties
Phenylacetaldehyde glyceryl acetal chemical properties
An In-Depth Technical Guide to the Chemical Properties of Phenylacetaldehyde Glyceryl Acetal
For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive technical overview of Phenylacetaldehyde Glyceryl Acetal (PAGA), a key fragrance ingredient valued for its stability and complex olfactory profile. As a Senior Application Scientist, my objective is to synthesize the available technical data with practical, field-proven insights, moving beyond simple data recitation to explain the causal relationships that govern its synthesis, stability, and application.
Executive Summary: The Acetal Advantage
Phenylacetaldehyde, while possessing a desirable fresh, green, hyacinth-like aroma, is notoriously unstable due to the reactivity of its aldehyde functional group.[1] It is prone to oxidation and polymerization, limiting its use, particularly in chemically challenging media such as alkaline soaps or high-temperature applications. The conversion of phenylacetaldehyde to its glyceryl acetal overcomes these limitations. By protecting the aldehyde moiety as a cyclic acetal, the resulting molecule, Phenylacetaldehyde Glyceryl Acetal (PAGA), exhibits significantly enhanced chemical stability while retaining and slowly releasing the desired floral character.[2] This guide will dissect the chemical principles underpinning this stability and the properties that make PAGA a versatile molecule in multiple industries.
Chemical Identity and Isomeric Nature
PAGA is not a single chemical entity but a mixture of cyclic acetal isomers formed from the reaction of one molecule of phenylacetaldehyde with one molecule of glycerol.[3][4] The reaction typically yields a combination of a five-membered ring (1,3-dioxolane) and a six-membered ring (1,3-dioxane), each with stereoisomers.
-
Common Names: Phenylacetaldehyde Glyceryl Acetal (PAGA), Hyacinth Acetals, Acetal CD[5][6]
-
CAS Number: 29895-73-6[4]
-
Molecular Formula: C₁₁H₁₄O₃[6]
-
Molecular Weight: 194.23 g/mol [6]
-
Primary Isomers:
A typical isomeric distribution reported is approximately 57% of the 1,3-dioxolane derivative and 38% of the 1,3-dioxane derivative.[7][8] This ratio is a consequence of the thermodynamic and kinetic favorability of the five- versus six-membered ring formation during synthesis.
Physicochemical Properties
The physical properties of PAGA are critical to its function as a fragrance ingredient, influencing its longevity, solubility in various formulations, and handling characteristics.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow, clear viscous liquid | [6][7] |
| Odor Profile | Floral (hyacinth, rose, cyclamen), green, with honeyed nuances | [5][6] |
| Boiling Point | ~358 °C | [6] |
| Flash Point | >100 °C | [6][7] |
| Specific Gravity @ 20°C | 1.154 - 1.162 g/mL | [7] |
| Refractive Index @ 20°C | 1.5290 - 1.5340 | [6] |
| Vapor Pressure | 0.00004 mm Hg @ 23 °C | [6] |
| Solubility | Insoluble in water; soluble in alcohols and organic solvents | [3] |
| Log P (Octanol/Water) | 0.8 | [6] |
| Longevity | > 360 hours on a smelling strip | [5] |
The low vapor pressure and high boiling point are direct results of the increased molecular weight and hydrogen bonding capability (from the hydroxyl group) compared to the parent aldehyde. These factors contribute to its exceptional longevity, making it a valuable base note and fixative in perfumery.[5][9]
Synthesis and Reaction Mechanism
PAGA is synthesized via the acid-catalyzed acetalization of phenylacetaldehyde with glycerol.[6] This is a reversible condensation reaction where water is removed to drive the equilibrium towards the product side, a classic application of Le Châtelier's principle.[10]
Exemplary Laboratory Protocol
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reactants: Charge the flask with phenylacetaldehyde (1.0 eq), glycerol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.01 eq), and an inert solvent capable of forming an azeotrope with water (e.g., toluene).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill over and collect in the Dean-Stark trap, with the denser water separating and the toluene returning to the flask. This physical removal of water is the critical step that drives the reaction to completion.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected or by periodic analysis of aliquots using Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a mild base, such as a saturated sodium bicarbonate solution.
-
Purification: Perform a liquid-liquid extraction. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield the final clear, viscous liquid.
Reaction Mechanism
The mechanism proceeds via the protonation of the aldehyde's carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by one of glycerol's hydroxyl groups, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group creates a good leaving group (water), which departs to form a resonance-stabilized oxocarbocation. Intramolecular attack by another hydroxyl group from the glycerol backbone, followed by deprotonation, closes the ring to form the stable cyclic acetal.[10][11]
Spectroscopic Characterization
-
¹H NMR: The spectrum would be complex due to the presence of multiple isomers and diastereomers. Key expected signals include:
-
A multiplet in the ~7.2-7.4 ppm range corresponding to the five protons of the phenyl group.
-
A singlet or doublet around ~3.0 ppm for the benzylic protons (-CH₂-Ph).
-
A complex series of multiplets between ~3.5-5.5 ppm for the protons on the glycerol backbone and the acetal proton (-O-CH-O-). The exact chemical shifts and coupling patterns would differ significantly between the dioxolane and dioxane isomers.
-
A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals for the aromatic carbons would appear between ~125-140 ppm .
-
The acetal carbon (-O-CH-O-) would be found downfield, typically in the ~95-105 ppm region.
-
The benzylic carbon (-CH₂-Ph) would resonate around ~40 ppm .
-
Carbons of the glycerol backbone would appear in the ~60-80 ppm range.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak (M⁺) at m/z = 194 due to the lability of the acetal. A prominent peak would be expected at m/z = 91 , corresponding to the stable tropylium cation ([C₇H₇]⁺), a hallmark of benzyl-containing compounds.[2] Other fragments would arise from the cleavage of the glycerol-derived ring.
-
Infrared (IR) Spectroscopy:
-
A broad absorption band around 3400 cm⁻¹ due to the O-H stretching of the hydroxyl group.
-
C-H stretching bands for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic parts just below 3000 cm⁻¹ .
-
Strong C-O stretching bands in the fingerprint region, typically 1000-1200 cm⁻¹ , characteristic of the acetal linkage.
-
Aromatic C=C stretching peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹ .
-
Chemical Stability and Reactivity
The stability of PAGA is the primary reason for its existence and utility.
-
Alkaline and Thermal Stability: The acetal functional group is highly stable to bases, nucleophiles, and heat.[2] This is because there is no viable pathway for hydroxide ions to initiate cleavage; the C-O bonds are strong, and alkoxides are poor leaving groups. This stability makes PAGA ideal for use in alkaline products like soaps and detergents, where the parent aldehyde would quickly degrade.
-
Acidic Instability (Hydrolysis): The stability of the acetal is conditional. In the presence of aqueous acid, the acetal linkage is readily cleaved, hydrolyzing the molecule back to its constituent parts: phenylacetaldehyde and glycerol.[10][11] The mechanism is the microscopic reverse of the formation reaction. This property is generally a limitation but can be exploited in applications requiring the controlled release of the aldehyde under acidic conditions. The rate-determining step of hydrolysis for cyclic acetals can vary with pH, but it is the susceptibility to acid that is the key chemical "switch" for this protecting group.[12]
Analytical Methodologies
Quality control and characterization of PAGA typically rely on Gas Chromatography (GC).
-
Purity Assessment: A GC equipped with a Flame Ionization Detector (GC-FID) is the standard method for determining the purity of PAGA. A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-WAX) can be used to separate the isomers from any residual starting materials or byproducts. The purity is often reported as the sum of the areas of the isomeric peaks.[13]
-
Isomer Ratio: The same GC method can be used to determine the relative ratio of the 1,3-dioxolane and 1,3-dioxane isomers.
-
Identity Confirmation: Coupling the GC to a Mass Spectrometer (GC-MS) allows for the confirmation of the identity of the peaks by comparing their mass spectra to reference data.[2]
Safety and Handling
PAGA has been assessed by the Research Institute for Fragrance Materials (RIFM) and is considered safe for use in consumer products at current levels.[4] However, as with all concentrated chemical materials, appropriate laboratory and industrial hygiene practices are required.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the neat material.[7]
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[8]
-
Storage: Keep containers tightly sealed in a cool, dry place, away from direct sunlight and sources of ignition.[3]
-
Toxicity: The material is reported as harmful if swallowed.[7]
Conclusion
Phenylacetaldehyde Glyceryl Acetal represents a classic example of chemical ingenuity, where an unstable but olfactorily desirable molecule is transformed into a stable, highly functional ingredient through the strategic application of a protecting group. Its properties are a direct consequence of the robust cyclic acetal linkage, which confers resistance to alkaline and thermal degradation while providing a long-lasting, complex floral aroma. For researchers and developers, understanding the interplay between its isomeric nature, synthesis conditions, and chemical stability is paramount to leveraging its full potential in fragrance, flavor, and beyond.
References
-
ResearchGate. (n.d.). Figure S4. MS spectra of phenylacetaldehyde glycerol acetals. P1 and P4. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
- McClelland, R. A., & Seaman, N. E. (1984). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 62, 1608-1613.
-
ResearchGate. (n.d.). Figure S11. 1 H-NMR spectrum of isovaleraldehyde-glycerol acetalization.... Retrieved from [Link]
-
GSRS. (n.d.). PHENYLACETALDEHYDE GLYCERYL ACETAL. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0006236). Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Musgrave, R. (2017, March 13). Cyclic Acetal / Ketal Hydrolysis [Video]. YouTube. Retrieved from [Link]
- Huggins, M. J., & Kubler, D. G. (1962). Kinetics of hydrolysis of acetals of ketones. The Journal of Organic Chemistry, 27(10), 3666-3671.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0006236). Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). Phenylacetaldehyde glyceryl acetal. Retrieved from [Link]
-
P. aeruginosa Metabolome Database. (n.d.). phenylacetaldehyde (PAMDB120110). Retrieved from [Link]
-
ResearchGate. (2025, November 8). Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process. Retrieved from [Link]
-
BMRB. (n.d.). bmse000427 Phenylacetaldehyde at BMRB. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetaldehyde. Retrieved from [Link]
-
ChemWis. (2025, February 3). Synthesis of Phenylacetaldehyde from Benzaldehyde [Video]. YouTube. Retrieved from [Link]
-
Harrison Joseph. (n.d.). Phenylacetaldehyde Glyceryl Acetals. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenylacetaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
The Good Scents Company. (n.d.). hyacinth acetals, 29895-73-6. Retrieved from [Link]
- Google Patents. (n.d.). CN104529728A - Synthesis method of phenylacetaldehyde.
-
ResearchGate. (n.d.). Rapid analysis of heterocyclic acetals in wine by stable isotope dilution gas chromatography–mass spectrometry | Request PDF. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenylacetaldehyde dimethylacetal. Retrieved from [Link]
-
Perflavory. (n.d.). hyacinth acetals, 29895-73-6. Retrieved from [Link]
-
ScenTree. (n.d.). Hyacinth Acetal (CAS N° 29895-73-6). Retrieved from [Link]
Sources
- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Phenylacetaldehyde glyceryl acetal | The Fragrance Conservatory [fragranceconservatory.com]
- 5. fraterworks.com [fraterworks.com]
- 6. ScenTree - Hyacinth Acetal (CAS N° 29895-73-6) [scentree.co]
- 7. hyacinth acetals, 29895-73-6 [thegoodscentscompany.com]
- 8. hyacinth acetals, 29895-73-6 [perflavory.com]
- 9. perfumiarz.com [perfumiarz.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
